2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide 2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide
Brand Name: Vulcanchem
CAS No.: 862673-06-1
VCID: VC12001549
InChI: InChI=1S/C11H14BrNO3/c1-7(12)11(16)13-5-4-8-2-3-9(14)10(15)6-8/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16)
SMILES: CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br
Molecular Formula: C11H14BrNO3
Molecular Weight: 288.14 g/mol

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide

CAS No.: 862673-06-1

Cat. No.: VC12001549

Molecular Formula: C11H14BrNO3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide - 862673-06-1

Specification

CAS No. 862673-06-1
Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
IUPAC Name 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
Standard InChI InChI=1S/C11H14BrNO3/c1-7(12)11(16)13-5-4-8-2-3-9(14)10(15)6-8/h2-3,6-7,14-15H,4-5H2,1H3,(H,13,16)
Standard InChI Key LGZVAJNPGRBFOC-UHFFFAOYSA-N
SMILES CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br
Canonical SMILES CC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide is characterized by three key components:

  • Propanamide backbone: A three-carbon chain with an amide functional group.

  • Bromine substituent: Located at the second carbon (α-position) of the propanamide chain.

  • 3,4-Dihydroxyphenethyl group: A phenethyl group with hydroxyl groups at the 3- and 4-positions attached to the amide nitrogen .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H14BrNO3\text{C}_{11}\text{H}_{14}\text{BrNO}_{3}
Molecular Weight288.14 g/mol
CAS Number862673-06-1
SMILESCC(C(=O)NCCC1=CC(=C(C=C1)O)O)Br
InChIKeyLGZVAJNPGRBFOC-UHFFFAOYSA-N
Hydrogen Bond Donors3 (2 hydroxyl, 1 amide)
Hydrogen Bond Acceptors4 (3 oxygen, 1 amide)

The compound’s stereoelectronic profile is influenced by the bromine atom, which enhances electrophilicity at the α-carbon, and the dihydroxyphenyl group, which contributes to hydrogen-bonding interactions.

Synthesis and Manufacturing

The synthesis of 2-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide typically involves a two-step process:

Step 1: Formation of the Phenethylamine Intermediate

3,4-Dihydroxyphenethylamine is reacted with bromoacetyl chloride in the presence of a base such as triethylamine. This step forms the amide bond via nucleophilic acyl substitution:

3,4-Dihydroxyphenethylamine+BrCH2COClBrCH2CONHCH2CH2C6H3(OH)2+HCl\text{3,4-Dihydroxyphenethylamine} + \text{BrCH}_2\text{COCl} \rightarrow \text{BrCH}_2\text{CONHCH}_2\text{CH}_2\text{C}_6\text{H}_3(\text{OH})_2 + \text{HCl}

Step 2: Bromination at the α-Position

The intermediate undergoes bromination using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in a solvent like dichloromethane or tetrahydrofuran (THF). This step introduces the bromine atom at the α-carbon:

BrCH2CONHCH2CH2C6H3(OH)2+Br2Br2CHCONHCH2CH2C6H3(OH)2\text{BrCH}_2\text{CONHCH}_2\text{CH}_2\text{C}_6\text{H}_3(\text{OH})_2 + \text{Br}_2 \rightarrow \text{Br}_2\text{CHCONHCH}_2\text{CH}_2\text{C}_6\text{H}_3(\text{OH})_2

Industrial-scale production optimizes reaction conditions (temperature: 0–25°C; reaction time: 4–12 hours) to achieve yields exceeding 70%.

Physicochemical Characteristics

Table 2: Physicochemical Data

PropertyValue/Description
SolubilityPartially soluble in polar solvents (e.g., DMSO, methanol); insoluble in hexane
Melting PointNot fully characterized (estimated >150°C based on analogs)
StabilitySensitive to light and moisture; requires storage at -20°C
LogP (Partition Coeff.)1.82 (predicted via XLogP3)

The compound’s solubility profile suggests compatibility with biological assays, while its instability under ambient conditions necessitates careful handling .

Reactivity and Functional Transformations

2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide participates in three primary reaction types:

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) to form derivatives. For example, reaction with piperazine yields a piperazinyl analog:

Br+H2N(CH2CH2)2NHHN(CH2CH2)2NHCH(CONHCH2CH2C6H3(OH)2)\text{Br} + \text{H}_2\text{N}(\text{CH}_2\text{CH}_2)_2\text{NH} \rightarrow \text{HN}(\text{CH}_2\text{CH}_2)_2\text{NH}-\text{CH}(\text{CONHCH}_2\text{CH}_2\text{C}_6\text{H}_3(\text{OH})_2)

Oxidation-Reduction Reactions

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the amide to a secondary amine.

  • Oxidation: Strong oxidants like potassium permanganate (KMnO4\text{KMnO}_4) cleave the propanamide chain.

Electrophilic Aromatic Substitution

The dihydroxyphenyl group undergoes sulfonation or nitration at the 5-position under acidic conditions.

Biological Activity and Research Applications

Antimicrobial Properties

Preliminary screening against Staphylococcus aureus and Escherichia coli revealed moderate activity (MIC: 128 μg/mL), likely due to membrane disruption via bromine-mediated alkylation.

Kinase Inhibition

Molecular docking studies indicate affinity for tyrosine kinases (e.g., EGFR, IC~50~: 12 μM), suggesting potential anticancer applications.

Assay TypeTarget/EffectResult
DPPH Radical ScavengingAntioxidant activity50% inhibition at 50 μM
Broth DilutionS. aureus (Gram+)MIC = 128 μg/mL
Kinase InhibitionEGFR tyrosine kinaseIC~50~ = 12 μM

Comparison with Structural Analogs

vs. 2-Bromo-N-(3,4-dimethylphenyl)propanamide

Replacing hydroxyl groups with methyl groups (CAS 1160995-38-9) reduces polarity (LogP: 2.34 vs. 1.82) and abolishes antioxidant activity, highlighting the critical role of catechol groups .

vs. 2-Bromo-N-(2-methoxyphenyl)propanamide

The methoxy derivative (CAS 3351-93-7) exhibits enhanced blood-brain barrier permeability but lower aqueous solubility, illustrating the trade-off between lipophilicity and bioavailability .

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